DL-o-Tyrosine
Overview
Description
DL-O-Tyrosine, also known as DL-2-Hydroxyphenylalanine, is a synthetic amino acid with the chemical formula C9H11NO3. It is derived from the substitution of a hydrogen atom in the structure of tyrosine. This compound appears as a white crystalline powder and is soluble in water and acids but insoluble in organic solvents . This compound is widely used in the food and pharmaceutical industries, serving as a food flavoring agent, a precursor for synthetic drugs, and a nutritional supplement .
Preparation Methods
The preparation of DL-O-Tyrosine can be achieved through synthetic chemical methods. One common method involves the reaction of tyrosine with appropriate reagents to replace a hydrogen atom in the amino acid molecule . The specific synthetic route includes a multi-step organic synthesis reaction, which requires suitable catalysts and reagents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
DL-O-Tyrosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as sodium borohydride are often used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the aromatic ring.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and halogenated compounds.
Scientific Research Applications
DL-O-Tyrosine has a wide range of scientific research applications:
Mechanism of Action
DL-O-Tyrosine exerts its effects through various molecular targets and pathways:
Precursor Role: It acts as a precursor in the formation of catecholamines, including dopamine, norepinephrine, and epinephrine.
Oxidative Stress Marker: This compound is used as a marker of oxidative stress due to its ability to undergo oxidation reactions.
Protein Synthesis: It is involved in the synthesis of proteins and other biologically active molecules.
Comparison with Similar Compounds
DL-O-Tyrosine can be compared with other similar compounds such as L-Tyrosine and L-Dopa:
L-Dopa: L-Dopa is a diphenolic amino acid and has stronger antioxidant properties compared to L-Tyrosine. This compound, being a monophenolic amino acid, has different reactivity and biological roles.
Similar compounds include L-Tyrosine, L-Dopa, and other phenylalanine derivatives .
Properties
IUPAC Name |
2-amino-3-(2-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946504 | |
Record name | DL-o-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 17 °C | |
Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2370-61-8, 709-16-0 | |
Record name | (±)-o-Tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Tyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DL-o-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DL-O-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
262 °C | |
Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-o-Tyrosine interact with enzymes and what are the downstream effects?
A1: this compound can act as a substrate for certain enzymes. For example, research has shown that L-phenylalanine oxidase from Pseudomonas sp. P-501 can catalyze both the oxidation and oxygenation of this compound. [] This enzymatic reaction leads to the formation of specific products, although the exact nature of these products depends on the specific reaction catalyzed (oxidation vs. oxygenation). Additionally, in the context of pancreatic islets, this compound can activate L-aromatic amino acid decarboxylase. [] This activation can potentially influence the conversion of other aromatic amino acids and impact downstream processes related to insulin release.
Q2: What is known about the impact of this compound on insulin release?
A2: Studies using pancreatic islets from ob/ob mice suggest that this compound can indirectly influence insulin release. While this compound itself doesn't directly stimulate insulin secretion, its ability to activate L-aromatic amino acid decarboxylase plays a role. [] This activation can potentially modulate the levels of other molecules involved in the insulin release pathway, ultimately leading to changes in insulin secretion.
Q3: Are there any known inhibitors of the enzymatic reactions involving this compound?
A3: Yes, research has identified several inhibitors of L-phenylalanine oxidase, the enzyme that utilizes this compound as a substrate. [] Competitive inhibitors, like ω-phenyl fatty acids (phenylacetic acid, 3-phenylpropionic acid, and 4-phenylbutyric acid), can bind to the enzyme's active site and reduce its activity towards this compound. This inhibition can potentially impact the downstream effects of this compound metabolism.
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